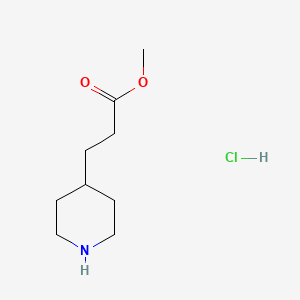

Methyl 3-(piperidin-4-yl)propanoate hydrochloride

説明

特性

IUPAC Name |

methyl 3-piperidin-4-ylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-12-9(11)3-2-8-4-6-10-7-5-8;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXUUZJIMVNVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678339 | |

| Record name | Methyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167414-87-1 | |

| Record name | Methyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(piperidin-4-yl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Methyl 3-(piperidin-4-yl)propanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring and a methyl propanoate side chain, makes it a key intermediate in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, and biological activity, with a focus on its role as a potential acetylcholinesterase inhibitor. All quantitative data is summarized in tables for clarity, and detailed experimental protocols are provided for key analytical procedures.

Chemical and Physical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 167414-87-1 | [2][3] |

| Molecular Formula | C₉H₁₈ClNO₂ | [2] |

| Molecular Weight | 207.7 g/mol | [2] |

| IUPAC Name | methyl 3-(piperidin-4-yl)propanoate;hydrochloride | [3] |

| Canonical SMILES | COC(=O)CCC1CCNCC1.Cl | |

| Physical State | Solid (Not available) | [3] |

| Melting Point | Not available | [3] |

| pKa (predicted) | 9.8 - 10.2 (for similar piperidine nitrogens) | [1] |

| Solubility | High in polar protic solvents (water, methanol, ethanol); Moderate in polar aprotic solvents (DMSO, DMF); Very low in non-polar solvents (hexane, toluene) | [1] |

| Purity Specification | > 95% | [2] |

Synthesis

The synthesis of this compound is typically achieved through a Michael addition (conjugate addition) reaction, a reliable method for forming carbon-carbon and carbon-heteroatom bonds.

Synthetic Workflow

The general workflow for the synthesis involves the reaction of a piperidine derivative with an acrylate ester, followed by the formation of the hydrochloride salt. A common starting material is 4-piperidone, which is first converted to the free base from its hydrochloride salt.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Michael Addition

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Methyl acrylate

-

Potassium carbonate (or other suitable base)

-

Methanol (or other suitable solvent)

-

Hydrochloric acid (ethanolic or methanolic solution)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Preparation of the Free Base (if starting from hydrochloride salt): In a round-bottom flask, dissolve 4-piperidone monohydrate hydrochloride in water. Add a suitable base (e.g., potassium carbonate) until the solution is basic (pH > 10). Extract the aqueous layer with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 4-piperidone.

-

Michael Addition: To a solution of 4-piperidone (1 equivalent) in a suitable solvent such as methanol, add methyl acrylate (1.1-1.5 equivalents). Add a catalytic amount of a base (e.g., potassium carbonate). Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification of the Intermediate: Once the reaction is complete, filter off any solids. Concentrate the filtrate under reduced pressure. The resulting crude intermediate, Methyl 3-(4-oxopiperidin-1-yl)propanoate, can be purified by column chromatography on silica gel if necessary.

-

Reduction of the Ketone (example): The keto group of the intermediate can be reduced to a methylene group through various methods, such as a Wolff-Kishner or Clemmensen reduction, to yield the piperidine ring. Alternatively, and more commonly for this specific target, the synthesis would start from a pre-functionalized piperidine.

-

Alternative Starting Material: A more direct route involves the Michael addition of a piperidine already containing the desired 4-yl substitution pattern with methyl acrylate.

-

Hydrochloride Salt Formation: Dissolve the purified free base of Methyl 3-(piperidin-4-yl)propanoate in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of hydrochloric acid in an alcohol (e.g., ethanolic HCl) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation of the Final Product: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Key expected spectral features are summarized in Table 2.

Table 2: Summary of Expected Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the methyl ester protons, the aliphatic protons of the propanoate chain, and the protons of the piperidine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the propanoate chain and the piperidine ring. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (of the protonated amine), C-H stretching (aliphatic), a strong C=O stretching (ester), and C-O stretching. |

| Mass Spectrometry (m/z) | The mass spectrum is expected to show the molecular ion peak corresponding to the free base, as well as characteristic fragmentation patterns.[4] |

Biological Activity

This compound is investigated for its potential as an acetylcholinesterase (AChE) inhibitor.[1] AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Mechanism of Action: Acetylcholinesterase Inhibition

The proposed mechanism involves the binding of the piperidine-containing ligand to the active site of the acetylcholinesterase enzyme, thereby preventing the hydrolysis of acetylcholine.

Caption: Proposed mechanism of acetylcholinesterase inhibition.

Quantitative Data on Biological Activity

Experimental Protocols

Detailed methodologies for determining the key physicochemical and biological properties are provided below.

Determination of pKa by Potentiometric Titration

Principle: The pKa is determined by titrating a solution of the compound with a strong base and monitoring the pH change. The pKa corresponds to the pH at which the compound is 50% ionized.

Procedure:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the sample solution in a beaker with a magnetic stir bar.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

Determination of Solubility

Principle: The equilibrium solubility is determined by adding an excess of the solid to a solvent and measuring the concentration of the dissolved compound after equilibrium has been reached.

Procedure:

-

Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, methanol, ethanol, DMSO).

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Procedure:

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction. The substrate, acetylthiocholine, is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.

Procedure:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Add the acetylcholinesterase enzyme solution to each well and incubate for a short period.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) over time using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound is a key synthetic intermediate with potential applications in the development of acetylcholinesterase inhibitors. This guide has provided a detailed overview of its fundamental properties, including a lack of specific publicly available quantitative data for some parameters, which highlights the need for further experimental characterization. The provided synthesis workflow and experimental protocols offer a solid foundation for researchers working with this compound. Future studies should focus on determining its precise physicochemical properties and thoroughly evaluating its biological activity to fully elucidate its therapeutic potential.

References

- 1. Buy Methyl 3-(3-piperidinyl)propanoate hydrochloride | 874365-37-4 [smolecule.com]

- 2. 167414-87-1 this compound AKSci 9201BB [aksci.com]

- 3. aksci.com [aksci.com]

- 4. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]

- 5. Neurochemical effects of 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-b enzazepin-8-yl)-1-propanone fumarate (TAK-147), a novel acetylcholinesterase inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 3-(piperidin-4-yl)propanoate hydrochloride

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action of Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Disclaimer: This document aims to provide a comprehensive overview of the mechanism of action of this compound. However, a thorough review of the scientific literature and patent databases reveals a significant lack of specific biological data for this particular compound. The information available primarily pertains to its structural isomer, Methyl 3-(3-piperidinyl)propanoate hydrochloride, and other derivatives of the piperidine-4-yl scaffold. Therefore, this guide will summarize the known activities of these related compounds to provide a contextual understanding, while clearly stating that the direct mechanism of action for this compound is not established in the public domain.

Introduction

This compound is a chemical compound featuring a piperidine ring substituted at the 4-position with a methyl propanoate group. Its chemical structure makes it a potential candidate for various biological activities, as the piperidine moiety is a common scaffold in many centrally active pharmaceuticals. However, it is crucial to note that this compound is often listed in chemical supplier catalogs and patents as a synthetic intermediate, suggesting its primary role may be in the synthesis of more complex molecules rather than as a bioactive agent itself.

Analysis of the Structural Isomer: Methyl 3-(3-piperidinyl)propanoate hydrochloride

In contrast to the 4-substituted isomer, the 3-substituted counterpart, Methyl 3-(3-piperidinyl)propanoate hydrochloride, has been associated with specific biological activities. It is reported to act as an acetylcholinesterase (AChE) inhibitor.[1] By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, this compound can increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] This mechanism is a key therapeutic strategy in the management of neurodegenerative diseases such as Alzheimer's disease.[1]

Furthermore, studies have indicated that Methyl 3-(3-piperidinyl)propanoate hydrochloride interacts with muscarinic receptors, which are also part of the cholinergic system.[1] This dual action on both the degrading enzyme and the receptor could potentially lead to a more pronounced cholinergic effect.

It is critical to emphasize that the positional difference of the substituent on the piperidine ring (3-position vs. 4-position) can drastically alter the pharmacological profile of a compound. Therefore, the activities of the 3-isomer cannot be directly extrapolated to the 4-isomer.

Pharmacological Potential of the Piperidine-4-yl Scaffold

The piperidine-4-yl moiety is a versatile scaffold found in a wide array of pharmacologically active compounds. The nature and substitution at the 1 and 4 positions of the piperidine ring are key determinants of the biological activity. A brief overview of the diverse activities of other 4-substituted piperidine derivatives is provided below to illustrate the potential, yet unconfirmed, pharmacological space of this compound.

-

Analgesic Activity: Several 4-substituted piperidine derivatives have been developed as potent analgesics, most notably the fentanyl class of opioids which are agonists at the μ-opioid receptor.

-

Antipsychotic Activity: Many typical and atypical antipsychotic drugs, such as haloperidol, contain a 4-substituted piperidine ring and exert their effects through dopamine D2 receptor antagonism.

-

Antihistaminic Activity: Certain H1 receptor antagonists, used for the treatment of allergies, incorporate a 4-substituted piperidine structure.

-

Antifungal and Antimicrobial Activity: Research has also explored piperidin-4-one derivatives for their potential as antibacterial and antifungal agents.

This broad range of activities underscores the importance of specific structural features in determining the mechanism of action. Without experimental data, it is impossible to ascertain which, if any, of these activities are relevant to this compound.

Data Presentation

Due to the absence of quantitative biological data for this compound in the public domain, no data tables can be provided.

Experimental Protocols

As no key experiments have been cited for the biological activity of this compound, a section on detailed methodologies cannot be compiled.

Visualization of Pathways and Workflows

The lack of information on the signaling pathways affected by this compound prevents the creation of the requested diagrams. For illustrative purposes, a generic diagram representing the mechanism of its structural isomer, an acetylcholinesterase inhibitor, is provided below.

Caption: Fig. 1: General mechanism of acetylcholinesterase inhibition by the structural isomer.

Conclusion

References

An In-depth Technical Guide to Methyl 3-(piperidin-4-yl)propanoate hydrochloride (CAS No. 167414-87-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(piperidin-4-yl)propanoate hydrochloride (CAS No. 167414-87-1) is a substituted piperidine derivative that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the field of pharmaceutical research and development. Its bifunctional nature, possessing both a secondary amine and a methyl ester, makes it a versatile building block for the construction of novel chemical entities. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and available analytical data. While this compound is primarily utilized as a synthetic intermediate, this guide also briefly touches upon the biological significance of the piperidine scaffold in drug discovery.

Chemical and Physical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for its use in various synthetic applications.

| Property | Value |

| CAS Number | 167414-87-1 |

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.70 g/mol |

| IUPAC Name | methyl 3-(piperidin-4-yl)propanoate;hydrochloride |

| Canonical SMILES | COC(=O)CCC1CCNCC1.Cl |

| Purity | Typically ≥95% |

| Storage | Store long-term in a cool, dry place |

Synthesis

The synthesis of this compound is typically achieved in a two-step process starting from 4-piperidone. The first step involves a Michael addition to form the keto-ester intermediate, followed by a reduction of the ketone and subsequent formation of the hydrochloride salt. A representative synthetic route is detailed below.

Experimental Protocol: Synthesis of the Intermediate Methyl 3-(4-oxopiperidin-1-yl)propanoate

This procedure is adapted from methodologies described for the synthesis of similar piperidine intermediates.[1][2]

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Methyl acrylate

-

Potassium carbonate

-

Methanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of 4-piperidone monohydrate hydrochloride (1 equivalent) and methyl acrylate (1.2-1.5 equivalents) in methanol, add potassium carbonate (1.5-2 equivalents) at room temperature.

-

Stir the resulting suspension at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the suspension to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a residue.

-

Dissolve the residue in water and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-(4-oxopiperidin-1-yl)propanoate as an oil, which may solidify upon standing.

Experimental Protocol: Reduction and Hydrochloride Salt Formation

The reduction of the ketone and subsequent salt formation can be carried out as follows. This protocol is a general representation and may require optimization.

Materials:

-

Methyl 3-(4-oxopiperidin-1-yl)propanoate

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Methanol

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like methanol or diethyl ether)

-

Diethyl ether (or other suitable anti-solvent)

Procedure:

-

Dissolve Methyl 3-(4-oxopiperidin-1-yl)propanoate (1 equivalent) in methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride (1-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the free base, Methyl 3-(piperidin-4-yl)propanoate.

-

Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether).

-

Add a solution of hydrogen chloride in a suitable solvent (e.g., methanolic HCl or ethereal HCl) dropwise with stirring.

-

The hydrochloride salt should precipitate. If necessary, add an anti-solvent like diethyl ether to facilitate precipitation.

-

Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.

Below is a DOT script representation of the synthesis workflow.

Caption: Synthetic workflow for this compound.

Analytical Data

Comprehensive analytical data is crucial for the confirmation of the structure and assessment of the purity of this compound. While publicly available spectral data for this specific compound is limited, this section outlines the expected data based on its structure and data for analogous compounds.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound. For the free base, the expected exact mass is 171.1259 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as its protonated molecular ion [M+H]⁺.

| Adduct | Predicted m/z |

| [M+H]⁺ | 172.1332 |

| [M+Na]⁺ | 194.1152 |

Data is predicted for the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The following are predicted chemical shifts for the free base form. The hydrochloride salt may show slight variations in chemical shifts, particularly for protons and carbons near the nitrogen atom.

¹H NMR (Predicted):

-

~3.65 ppm (s, 3H): -OCH₃ protons of the methyl ester.

-

~2.5-3.1 ppm (m, 4H): Protons on the carbons adjacent to the nitrogen in the piperidine ring.

-

~2.3 ppm (t, 2H): -CH₂- protons alpha to the carbonyl group.

-

~1.5-1.8 ppm (m, 5H): Remaining piperidine and alkyl chain protons.

-

~1.2 ppm (m, 2H): Remaining piperidine protons.

¹³C NMR (Predicted):

-

~174 ppm: Carbonyl carbon of the ester.

-

~51 ppm: Methyl carbon of the ester.

-

~46 ppm: Carbons adjacent to the nitrogen in the piperidine ring.

-

~32-35 ppm: Other carbons of the piperidine ring and the propanoate chain.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3200-3400 (broad) |

| C-H stretch | 2850-3000 |

| C=O stretch | ~1735 (ester) |

| C-O stretch | 1100-1300 |

Applications in Research and Drug Development

This compound is primarily used as a building block in organic synthesis. The piperidine moiety is a common scaffold in many approved drugs due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability. The secondary amine provides a reactive handle for further functionalization through reactions like N-alkylation, N-acylation, and reductive amination. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.

While there is no direct evidence of biological activity for this specific compound, its structural isomer, methyl 3-(piperidin-3-yl)propanoate hydrochloride, has been investigated for its potential as an acetylcholinesterase inhibitor for the treatment of neurodegenerative disorders.[3] This highlights the potential for derivatives of this compound to be explored for various therapeutic targets.

The general workflow for utilizing this intermediate in a drug discovery context is illustrated below.

Caption: General workflow for the use of an intermediate in drug discovery.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of medicinal chemistry and drug discovery. Its straightforward synthesis and versatile functional groups allow for the creation of diverse molecular libraries for biological screening. While this compound itself is not known to possess significant biological activity, the piperidine scaffold it contains is a well-established pharmacophore. This technical guide provides researchers and drug development professionals with the essential information required for the synthesis, characterization, and application of this valuable building block in their research endeavors.

References

- 1. WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]

- 2. EP1867635A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]

- 3. Buy Methyl 3-(3-piperidinyl)propanoate hydrochloride | 874365-37-4 [smolecule.com]

The Biological Activity of Methyl 3-(piperidin-4-yl)propanoate Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activity of Methyl 3-(piperidin-4-yl)propanoate hydrochloride, a derivative of isonipecotic acid. Based on extensive analysis of structurally related compounds, this document outlines its expected primary mechanism of action as an inhibitor of γ-aminobutyric acid (GABA) transporters (GATs). While specific quantitative data for this particular molecule is not prevalent in publicly accessible literature, this guide synthesizes the known structure-activity relationships of isonipecotic acid esters to project its potential efficacy and binding affinities. Detailed experimental protocols for the evaluation of such compounds are provided, alongside visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and development in the field of GABAergic modulation.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The concentration of GABA in the synaptic cleft is meticulously controlled by GABA transporters (GATs), which are responsible for its reuptake into presynaptic neurons and surrounding glial cells. Inhibition of these transporters leads to an elevation of extracellular GABA levels, thereby enhancing GABAergic neurotransmission. This mechanism of action is a validated therapeutic strategy for the treatment of neurological disorders characterized by excessive neuronal firing, such as epilepsy.

This compound is a derivative of isonipecotic acid (piperidine-4-carboxylic acid), a rigid cyclic analog of GABA. Isonipecotic acid and its parent compound, nipecotic acid (piperidine-3-carboxylic acid), are known to be inhibitors of GABA uptake.[1] The esterification of the carboxylic acid group, as in the case of Methyl 3-(piperidin-4-yl)propanoate, is a common medicinal chemistry strategy to increase the lipophilicity of the parent molecule, thereby potentially enhancing its ability to cross the blood-brain barrier. This guide will explore the expected biological activity of this compound based on the established pharmacology of this class of compounds.

Expected Mechanism of Action: GABA Uptake Inhibition

The primary biological activity of this compound is anticipated to be the inhibition of GABA transporters. There are four main subtypes of GATs: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1). GAT1 is the most abundant subtype in the brain and is considered the primary target for many GABA uptake inhibitors with anticonvulsant properties.

By binding to GATs, this compound is expected to competitively inhibit the reuptake of GABA from the synaptic cleft. This leads to an increased concentration and prolonged presence of GABA in the synapse, resulting in enhanced activation of postsynaptic GABAA and GABAB receptors. The subsequent influx of chloride ions or efflux of potassium ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability.

References

Methyl 3-(piperidin-4-yl)propanoate hydrochloride: A Technical Evaluation in the Context of GABA Uptake Inhibition

Disclaimer: As of this writing, there is no direct scientific literature identifying Methyl 3-(piperidin-4-yl)propanoate hydrochloride as a gamma-aminobutyric acid (GABA) uptake inhibitor. This document, therefore, provides a comprehensive technical guide on the principles of GABA uptake inhibition, including established inhibitors, experimental protocols, and relevant biological pathways. The subject compound is discussed from a hypothetical, structure-based perspective within the broader context of GABA transporter ligand design.

Introduction to the GABAergic System and GABA Transporters (GATs)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[2]

Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter (BGT-1).[3] GAT-1 is the most abundant subtype in the brain and is a primary target for many GABA uptake inhibitors.[1] By blocking these transporters, GABA reuptake inhibitors (GRIs) increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism of action makes GRIs a valuable therapeutic strategy for conditions associated with reduced GABAergic function, such as epilepsy, anxiety disorders, and chronic pain.[2]

Structure-Activity Relationship (SAR) of GABA Uptake Inhibitors

The development of potent and selective GAT inhibitors has been a major focus of medicinal chemistry. The structure-activity relationships of these compounds provide insights into the structural requirements for binding to GABA transporters.

A significant class of GAT inhibitors is derived from the cyclic GABA analogues, nipecotic acid and guvacine. The general pharmacophore for many competitive GAT-1 inhibitors includes:

-

A carboxylic acid moiety (or a bioisostere) that mimics the carboxylate of GABA.

-

A secondary or tertiary amine that mimics the amino group of GABA.

-

A lipophilic side chain that enhances binding affinity and selectivity.

For instance, the clinically approved GAT-1 inhibitor, Tiagabine, features a nipecotic acid core attached to a bulky, lipophilic diarylbutenyl side chain.[4] This lipophilic moiety is crucial for its high potency and selectivity. Variations in this side chain have been extensively explored to modulate activity and selectivity across the different GAT subtypes.[5]

Hypothetical Consideration of this compound:

Structurally, this compound contains a piperidine ring, a common scaffold in many CNS-active compounds. It also possesses an amino group (within the piperidine ring) and a propanoate ester group. While the ester is not a carboxylic acid, it could potentially be hydrolyzed in vivo to the corresponding carboxylic acid, which would more closely resemble the GABA structure. Its relatively simple structure lacks the large lipophilic domain characteristic of potent and selective inhibitors like Tiagabine. Therefore, if it were to exhibit any activity, it would likely be of low potency. Its positional isomer, Methyl 3-(3-piperidinyl)propanoate hydrochloride, has been investigated for its potential as an acetylcholinesterase inhibitor.[6]

Quantitative Data: Known GABA Uptake Inhibitors

The following tables summarize the inhibitory activities of several well-characterized GABA uptake inhibitors across the four human GAT subtypes. This data is essential for comparing the potency and selectivity of novel compounds.

| Table 1: Selective GAT-1 Inhibitors | |

| Compound | IC50 (µM) |

| Tiagabine | 0.07[7] |

| NNC-711 | 0.04[7] |

| SKF-89976A | 0.13[7] |

| CI-966 | 0.26 (human)[7] |

| Table 2: GAT-2/BGT-1 Inhibitors | |

| Compound | IC50/Ki (µM) |

| NNC 05-2090 | Ki = 1.4 (mGAT2)[7] |

| EF1502 | Equipotent at GAT-1 and GAT-2[8] |

| SBV2-114 | >13-fold selective for BGT-1 over other GATs[9] |

| Table 3: GAT-3 Inhibitors | |

| Compound | IC50 (µM) |

| (S)-SNAP-5114 | 5 (hGAT-3)[10] |

| 5-(thiophen-2-yl)indoline-2,3-dione | Low micromolar, >30-fold selective for hGAT-3[11] |

| Table 4: BGT-1 Inhibitors | |

| Compound | IC50 (µM) |

| N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) | Selective for hBGT-1[12] |

| RPC-425 | Selective BGT-1 inhibitor[9] |

Experimental Protocols

The identification and characterization of novel GABA uptake inhibitors involve a series of in vitro and in vivo assays.

In Vitro GABA Uptake Assay

This assay directly measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.

Objective: To determine the IC50 value of a test compound for a specific GABA transporter subtype.

Materials:

-

Cell line expressing the target GAT subtype (e.g., HEK293-hGAT-1).

-

Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose.[1]

-

[³H]GABA (radiolabeled gamma-aminobutyric acid).[1]

-

Unlabeled GABA.

-

Test compound and reference inhibitor (e.g., Tiagabine).[1]

-

96-well microplates.

-

Scintillation cocktail and a scintillation counter.[1]

Procedure:

-

Cell Culture: Culture cells expressing the target GAT subtype in appropriate media. Seed the cells into 96-well plates and allow them to adhere overnight.[1]

-

Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.[1]

-

Assay Performance: a. Wash the cells twice with pre-warmed assay buffer. b. Add the assay buffer containing the desired concentration of the test compound, reference inhibitor, or buffer alone (for total uptake) to the wells. For determining non-specific uptake, add a high concentration of a known potent inhibitor.[1] c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[1] d. Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM).[1] e. Incubate for a specific period (e.g., 10-20 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake.[1]

-

Termination and Lysis: a. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.[1] b. Lyse the cells using a suitable lysis buffer.

-

Scintillation Counting: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity using a scintillation counter.[1]

-

Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radioligand from the transporter, providing information about its binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of a test compound for a GABA transporter.

Materials:

-

Rat brain membrane preparations or membranes from cells expressing the target GAT.[13]

-

Radioligand specific for the target (e.g., [³H]tiagabine for GAT-1).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]

-

Test compound and unlabeled ligand for defining non-specific binding.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue or cell pellets in a homogenization buffer. Perform a series of centrifugations to isolate the membrane fraction.[14]

-

Binding Reaction: In assay tubes, combine the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. For non-specific binding, use a high concentration of a known unlabeled ligand.

-

Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium.[15]

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and then calculate the Ki using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

GABAergic Synapse and Inhibition of Reuptake

The following diagram illustrates the key components of a GABAergic synapse and the mechanism of action for a GABA reuptake inhibitor.

Caption: Mechanism of GABAergic neurotransmission and reuptake inhibition.

Experimental Workflow for GRI Discovery

This diagram outlines a typical workflow for the screening and characterization of a novel GABA uptake inhibitor.

Caption: Workflow for the discovery and development of a novel GRI.

Synthesis of Piperidine-4-yl Derivatives

While a specific synthesis for this compound is not detailed in the literature, general methods for the synthesis of piperidine derivatives are well-established. These often involve multi-step processes starting from commercially available piperidine precursors like piperidin-4-one.

A plausible synthetic route could involve:

-

Wittig Reaction or Horner-Wadsworth-Emmons Reaction: Reaction of an N-protected piperidin-4-one with a phosphonium ylide or phosphonate carbanion to introduce the propanoate side chain.

-

Reduction: Catalytic hydrogenation of the resulting double bond.

-

Deprotection: Removal of the nitrogen protecting group (e.g., Boc or Cbz) under acidic conditions, which would concurrently form the hydrochloride salt.

The synthesis of various piperidine-4-one derivatives often utilizes the Mannich condensation reaction.[16] For more complex substitutions, methods like conjugate additions to dihydropyridinones followed by further chemical transformations are employed.[17]

Conclusion

Although this compound is not a recognized GABA uptake inhibitor, the principles of GAT inhibition represent a critical area of neuropharmacology. The development of potent and subtype-selective inhibitors continues to be a key objective for treating a range of neurological disorders. The experimental protocols and workflows detailed in this guide provide a framework for the evaluation of novel chemical entities, including piperidine derivatives, for their potential activity at GABA transporters. Future research could synthesize and test compounds like Methyl 3-(piperidin-4-yl)propanoate and its analogues to definitively determine their pharmacological profile within the GABAergic system.

References

- 1. benchchem.com [benchchem.com]

- 2. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships of selective GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure activity relationship of selective GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy Methyl 3-(3-piperidinyl)propanoate hydrochloride | 874365-37-4 [smolecule.com]

- 7. GABA Transporter (GAT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 8. A novel selective gamma-aminobutyric acid transport inhibitor demonstrates a functional role for GABA transporter subtype GAT2/BGT-1 in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Characterization of a Betaine/GABA Transporter 1 (BGT1) Inhibitor Displaying an Unusual Biphasic Inhibition Profile and Anti-seizure Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the First Highly Subtype-Selective Inhibitor of Human GABA Transporter GAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PDSP - GABA [kidbdev.med.unc.edu]

- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 16. chemrevlett.com [chemrevlett.com]

- 17. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(piperidin-4-yl)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a heterocyclic organic compound that serves as a key building block in the synthesis of more complex molecules, particularly in the field of pharmaceutical development. Its structural motif, featuring a piperidine ring, is a common scaffold in a wide array of biologically active compounds. Understanding the physicochemical properties of this intermediate is crucial for its effective use in synthetic chemistry, enabling optimization of reaction conditions, purification strategies, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental protocols for their determination, and outlines a general synthetic workflow.

Core Physicochemical Properties

A summary of the key physicochemical properties for Methyl 3-(piperidin-4-yl)propanoate and its hydrochloride salt is presented below. It is important to note that while some experimental data for the free base is available, specific experimental values for the hydrochloride salt, such as melting and boiling points, are not widely reported in publicly available literature. The data for the hydrochloride salt is often inferred from the properties of the free base and general chemical principles.

Table 1: Physicochemical Data for Methyl 3-(piperidin-4-yl)propanoate and its Hydrochloride Salt

| Property | Methyl 3-(piperidin-4-yl)propanoate (Free Base) | This compound | Data Source |

| CAS Number | 71879-50-0 | 167414-87-1 | [1][2] |

| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₈ClNO₂ | [1][2] |

| Molecular Weight | 171.24 g/mol | 207.7 g/mol | [1][2] |

| Appearance | Not specified in literature | Solid (inferred) | General knowledge |

| Melting Point | Data not available | Data not available | |

| Boiling Point | Data not available | Data not available | |

| Solubility | Soluble in organic solvents such as ether and alcohol; insoluble in water.[3] | Expected to have enhanced aqueous solubility compared to the free base.[4] Specific quantitative data is not available. | [3][4] |

| pKa | Data not available | The pKa of the piperidine nitrogen in similar compounds typically ranges from 9.8 to 10.2.[4] | [4] |

| logP (predicted) | 0.7 (XlogP) | Not available | [1][5] |

Experimental Protocols

The determination of the physicochemical properties outlined above requires specific experimental methodologies. Below are detailed protocols for key experiments, adapted from standard laboratory procedures.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range.

-

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of the compound in water.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled or deionized water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and the solution.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pored filter.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the piperidinium ion.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water.

-

Titration:

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution.

-

The pH of the solution is recorded after each addition of the titrant.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the piperidinium ions have been deprotonated.

-

Synthesis and Workflow

This compound is typically synthesized as an intermediate for more complex pharmaceutical compounds. A general synthetic approach involves the reaction of a piperidine derivative with a suitable propanoate precursor, followed by the formation of the hydrochloride salt.

A plausible synthetic workflow is outlined below. This diagram illustrates the logical steps from starting materials to the final product.

Conclusion

References

- 1. Methyl 3-(piperidin-4-yl)propanoate | C9H17NO2 | CID 10261546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 167414-87-1 this compound AKSci 9201BB [aksci.com]

- 3. Methyl 3-piperidin-1-ylpropanoate | C9H17NO2 | CID 566577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Methyl 3-(3-piperidinyl)propanoate hydrochloride | 874365-37-4 [smolecule.com]

- 5. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Structural Analogs of Methyl 3-(piperidin-4-yl)propanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a versatile scaffold in medicinal chemistry, primarily investigated for its potential as a modulator of the cholinergic system. This technical guide provides a comprehensive overview of its structural analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this area. The information presented herein is intended to serve as a valuable resource for scientists working on the design and development of novel therapeutics targeting neurodegenerative and other disorders.

Core Compound: this compound

Methyl 3-(piperidin-4-yl)propanoate is a piperidine derivative with a methyl propanoate substituent at the 4-position of the piperidine ring. The hydrochloride salt form enhances its solubility and stability for research purposes.

Chemical Structure:

-

IUPAC Name: methyl 3-(piperidin-4-yl)propanoate;hydrochloride

-

Molecular Formula: C₉H₁₈ClNO₂

-

Molecular Weight: 207.70 g/mol

-

CAS Number: 167414-87-1

Structural Analogs and Biological Activity

The therapeutic potential of piperidine-containing compounds has led to the synthesis and evaluation of numerous structural analogs of methyl 3-(piperidin-4-yl)propanoate. These modifications primarily involve substitutions on the piperidine nitrogen (N-substitution) and alterations to the propanoate side chain. The primary biological targets for these analogs are components of the cholinergic system, such as acetylcholinesterase (AChE) and muscarinic acetylcholine receptors (mAChRs), making them relevant for neurodegenerative diseases like Alzheimer's disease.[1][2]

N-Substituted Analogs

Modifications at the piperidine nitrogen have a significant impact on the biological activity of these compounds.

| Compound ID | N-Substituent | Target | Activity (IC₅₀/Kᵢ) | Reference |

| 1a | -H (Parent Compound) | AChE | Data not available | - |

| 1b | -CH₂Ph (Benzyl) | AChE | 5.7 nM | [3] |

| 1c | -CH₂-Indanone | AChE | Potent (qualitative) | [3] |

| 1d | -(CH₂)₂-N(CH₃)-Benzoyl | AChE | 0.56 nM | [3] |

Table 1: Acetylcholinesterase inhibitory activity of N-substituted analogs.

Propanoate Side-Chain Analogs

Alterations to the methyl propanoate moiety also influence the pharmacological profile.

| Compound ID | Side-Chain Modification | Target | Activity (IC₅₀/Kᵢ) | Reference |

| 2a | Phenyl Carbamate | mAChRs (M1-M5) | Kᵢ = 1.8 - 13 nM | [4] |

| 2b | 4-Fluorophenethyl Phenyl Carbamate | mAChRs (M1-M5) | Kᵢ = 1.8 - 13 nM | [4] |

| 2c | 2-Chloro Cinnamoyl | AChE | IC₅₀ = 19.74 µM | [5] |

| 2d | 2,5-Dimethoxy Cinnamoyl | AChE | IC₅₀ = 41.54 µM | [5] |

Table 2: Biological activity of side-chain modified analogs.

Experimental Protocols

General Synthesis of N-Substituted Piperidine-4-yl Propanoates

A common synthetic route to N-substituted analogs involves the reductive amination of a 4-piperidone precursor followed by alkylation or acylation.

Workflow for Synthesis:

References

- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Pathways of Methyl 3-(piperidin-4-yl)propanoate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its piperidine core is a prevalent scaffold in numerous biologically active compounds, offering a versatile anchor for structural modification to modulate pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the commercial availability of this compound, a detailed representative synthetic protocol, and visual workflows to aid in its procurement and application in a research and development setting.

Commercial Availability

This compound (CAS No: 167414-87-1) is available from several chemical suppliers specializing in research and development compounds. The purity and available quantities vary by supplier, and it is crucial for researchers to select a source that meets the specific requirements of their intended application. Below is a summary of representative commercial sources.

| Supplier | Catalog Number | CAS Number | Purity | Available Quantities |

| AK Scientific, Inc. | 9201BB | 167414-87-1 | ≥ 95% | 100 mg, 250 mg, 1 g, 5 g |

| Ambeed | 167414-87-1 | 167414-87-1 | Not Specified | Inquire |

Note: Pricing and stock status are subject to change. All products are intended for research and development use only.[1][2]

Synthesis of this compound

The synthesis of this compound is not widely detailed in readily available literature. However, a plausible and commonly employed synthetic route involves a Michael (or aza-Michael) addition reaction, followed by the formation of the hydrochloride salt. A representative protocol, adapted from the synthesis of similar piperidine derivatives found in patent literature, is described below.[3]

Representative Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Methyl 3-(piperidin-4-yl)propanoate

This step involves the conjugate addition of a piperidine precursor to methyl acrylate. A common starting material is 4-piperidone, which would require a subsequent reduction of the ketone. A more direct, though often patented, approach involves the direct use of piperidine in a Michael addition reaction. For the purpose of this guide, we will outline a general procedure starting from a protected piperidine or a related precursor that can be deprotected. A more direct synthesis described in patent literature for a similar intermediate involves the reaction of 4-piperidone with methyl acrylate.[1]

-

Reaction Setup: To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in methanol, add potassium carbonate (1.5 equivalents).

-

Addition of Michael Acceptor: To this suspension, add methyl acrylate (1.3 equivalents) at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain a residue.

-

Extraction: Dissolve the residue in water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product from this stage would be methyl 3-(4-oxopiperidin-1-yl)propanoate. This intermediate would then require reduction of the ketone and manipulation of the N-protecting group to yield the desired 4-substituted piperidine. A more direct synthesis of the title compound would likely involve a pre-existing 4-substituted piperidine precursor.

Step 2: Formation of this compound

-

Dissolution: Dissolve the purified Methyl 3-(piperidin-4-yl)propanoate from the previous step in a suitable anhydrous solvent, such as diethyl ether or methanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride (1.1 equivalents) in the same solvent.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a solid.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the synthetic pathway and a typical procurement and utilization workflow.

References

- 1. EP1867635A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]

- 2. EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

Methyl 3-(piperidin-4-yl)propanoate hydrochloride: A Technical Review for Drug Development Professionals

For researchers, scientists, and professionals in drug development, methyl 3-(piperidin-4-yl)propanoate hydrochloride is a key building block, primarily recognized for its role as an intermediate in the synthesis of complex pharmaceutical compounds, most notably the potent, short-acting opioid analgesic, Remifentanil. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal position in synthetic pathways, drawing from available patent literature and chemical databases.

Physicochemical Properties

This compound is a piperidine derivative with a methyl ester functional group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for various synthetic applications. Key quantitative data for the free base and the hydrochloride salt are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₈ClNO₂ | [AKSci] |

| Molecular Weight | 207.7 g/mol | [AKSci] |

| CAS Number | 167414-87-1 | [AKSci] |

| Minimum Purity Spec | 95% | [AKSci] |

| Molecular Formula (Free Base) | C₉H₁₇NO₂ | [PubChem] |

| Molecular Weight (Free Base) | 171.24 g/mol | [PubChem] |

| Monoisotopic Mass (Free Base) | 171.125928785 Da | [PubChem] |

| Predicted XlogP (Free Base) | 0.7 | [PubChem] |

| SMILES | COC(=O)CCC1CCNCC1.Cl | [Smolecule] |

| InChI Key | VGGGAKLPBUNWKF-UHFFFAOYSA-N | [Smolecule] |

Synthesis and Experimental Protocols

The primary synthetic route to methyl 3-(piperidin-4-yl)propanoate and its derivatives involves a Michael addition reaction. While specific, detailed protocols for the hydrochloride salt are not extensively published in peer-reviewed journals, patent literature outlining the synthesis of related intermediates for Remifentanil provides a blueprint for its preparation.

Likely Synthesis of the Precursor: Methyl 3-(4-oxopiperidin-1-yl)propanoate

A crucial precursor, methyl 3-(4-oxopiperidin-1-yl)propanoate, is synthesized via a conjugate addition of 4-piperidone to methyl acrylate. The following protocol is adapted from patent literature describing this transformation.[1]

Materials:

-

4-piperidone hydrate hydrochloride

-

Methyl acrylate

-

Potassium carbonate

-

Methanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of 4-piperidone hydrate hydrochloride (125 g, 0.81 mol) and methyl acrylate (96 ml, 1.07 mol) in methanol (800 mL) is prepared at room temperature.[1]

-

Potassium carbonate (169 g, 1.22 mol) is added to the suspension.[1]

-

The reaction mixture is stirred at room temperature for 4 hours.[1]

-

The suspension is filtered, and the filtrate is concentrated to a residue.[1]

-

The residue is dissolved in water (170 ml) and extracted with ethyl acetate (1 L).[1]

-

The aqueous layer is separated and extracted again with ethyl acetate (2 x 250 ml).[1]

-

The combined organic phases are dried over anhydrous sodium sulfate and concentrated to yield methyl 3-(4-oxo-1-piperidine)propanoic acid, methyl ester as an oil that solidifies on standing (133.3 g, 88% yield).[1]

The synthesis of methyl 3-(piperidin-4-yl)propanoate would require subsequent reduction of the ketone and removal of any protecting groups, followed by salt formation with hydrochloric acid.

References

An In-depth Technical Guide to Methyl 3-(piperidin-4-yl)propanoate hydrochloride: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a key synthetic intermediate, primarily recognized for its crucial role in the manufacturing of the potent, short-acting opioid analgesic, Remifentanil. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are presented, alongside a compilation of its known quantitative and spectral data. The historical context of its development is explored in relation to the synthesis of Remifentanil. While the biological activity of this specific isomer is not extensively documented, its significance as a building block in medicinal chemistry is well-established.

Discovery and History

The history of this compound is intrinsically linked to the development of the intravenous anesthetic agent, Remifentanil. While a singular "discovery" paper for this specific intermediate is not prominent in the scientific literature, its emergence is a direct consequence of the quest for efficient synthetic routes to Remifentanil. Patent literature from the early 2000s, such as EP1867635A1 and WO2007144391A1, details the synthesis of Remifentanil and explicitly describes the preparation of Methyl 3-(piperidin-4-yl)propanoate and its precursors.[1][2] These documents highlight its importance as a key building block, enabling the construction of the 4-substituted piperidine core of the final active pharmaceutical ingredient. Its "discovery," therefore, can be contextualized within the broader research and development efforts to create novel fentanyl analogs with improved pharmacokinetic profiles.

Physicochemical Properties

This compound is a white to off-white solid. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in subsequent reaction steps. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of Methyl 3-(piperidin-4-yl)propanoate and its Hydrochloride Salt

| Property | Value | Source |

| Molecular Formula (Base) | C₉H₁₇NO₂ | [3] |

| Molecular Weight (Base) | 171.24 g/mol | [3] |

| CAS Number (Base) | 71879-50-0 | [3] |

| Molecular Formula (HCl Salt) | C₉H₁₈ClNO₂ | PubChem |

| Molecular Weight (HCl Salt) | 207.70 g/mol | PubChem |

| CAS Number (HCl Salt) | 167414-87-1 | AK Scientific Inc. |

| Appearance | White to off-white solid | --- |

| Purity (Typical) | ≥95% | AK Scientific Inc.[4] |

Synthesis

The primary and most documented route for the synthesis of Methyl 3-(piperidin-4-yl)propanoate is through a Michael addition reaction. This reaction involves the conjugate addition of a piperidine derivative to an α,β-unsaturated carbonyl compound, typically methyl acrylate.

General Synthesis Pathway

The synthesis can be conceptually broken down into two main steps: the formation of the piperidine propanoate ester via Michael addition, and the subsequent formation of the hydrochloride salt.

Detailed Experimental Protocol: Michael Addition

The following protocol is adapted from the synthesis of the precursor, Methyl 3-(4-oxopiperidin-1-yl)propanoate, as described in patent literature.[1][2]

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Methyl acrylate

-

Potassium carbonate

-

Methanol

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of 4-piperidone monohydrate hydrochloride (1 equivalent) and methyl acrylate (1.1-1.5 equivalents) in methanol, add potassium carbonate (1.5-2.0 equivalents) at room temperature.

-

Stir the resulting mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a residue.

-

Dissolve the residue in water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield crude Methyl 3-(4-oxopiperidin-1-yl)propanoate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Note: The subsequent conversion to this compound involves further synthetic steps, including reduction of the ketone and removal of any protecting groups, followed by treatment with hydrochloric acid.

Mechanism of the Michael Addition

The core of the synthesis is the aza-Michael addition, a nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound.

Characterization Data

Comprehensive analytical data is crucial for the identification and quality control of this compound. The following table summarizes typical characterization data.

Table 2: Spectroscopic and Analytical Data

| Analysis | Data |

| ¹H NMR | Characteristic peaks for the piperidine ring protons are expected in the δ 1.5-3.5 ppm range. The methyl ester protons would appear as a singlet around δ 3.6-3.7 ppm. The propanoate chain protons would exhibit multiplets in the δ 2.0-2.8 ppm region. |

| ¹³C NMR | Expected signals include the carbonyl carbon of the ester at ~173 ppm, the methoxy carbon at ~51 ppm, and multiple signals for the piperidine and propanoate carbons in the aliphatic region. |

| FT-IR (cm⁻¹) | C=O stretch (ester) ~1730-1740, N-H stretch (as hydrochloride salt) broad band ~2400-2800, C-H stretch ~2800-3000. |

| Mass Spec (m/z) | For the free base (C₉H₁₇NO₂), [M+H]⁺ = 172.13. |

Biological Activity and Applications

While the primary application of this compound is as a synthetic intermediate, it is important to distinguish its biological profile from that of its isomers and derivatives.

-

As a Remifentanil Intermediate: Its principal and well-documented role is in the multi-step synthesis of Remifentanil.

-

Lack of Direct Biological Data: There is a notable lack of publicly available data on the specific biological activity of this compound itself. It is not typically investigated as a standalone therapeutic agent.

-

Distinction from the 3-yl Isomer: It is crucial to differentiate this compound from Methyl 3-(piperidin-3-yl)propanoate hydrochloride. The 3-yl isomer has been reported to exhibit acetylcholinesterase inhibitory activity, a property that should not be extrapolated to the 4-yl isomer without specific experimental evidence.

Conclusion

This compound is a vital, albeit often overlooked, component in the synthesis of the important anesthetic Remifentanil. Its discovery is a testament to the process of chemical optimization in drug development. While it may not possess significant intrinsic biological activity, its role as a key building block underscores the importance of robust synthetic methodologies in medicinal chemistry. This guide provides a foundational understanding of its history, synthesis, and known properties, serving as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or professional advice. The experimental protocols are generalized and should be adapted and performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

References

The Pivotal Role of Methyl 3-(piperidin-4-yl)propanoate Hydrochloride in Neuroscience Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a synthetic organic compound featuring a core piperidine scaffold, a structural motif prevalent in a vast number of biologically active molecules and approved pharmaceuticals.[1] While extensive research has been conducted on various piperidine derivatives for their utility in neuroscience, specific data on this compound remains limited in publicly accessible literature. This technical guide synthesizes the available chemical information for this compound and extrapolates its potential roles in neuroscience research by drawing parallels with structurally related piperidine-containing drugs.[1][2] We will explore its chemical synthesis, physicochemical properties, and hypothesized mechanisms of action, particularly focusing on its potential as a modulator of cholinergic signaling. Furthermore, this guide provides detailed, albeit hypothetical, experimental protocols for investigating its biological activity, alongside visualizations of relevant signaling pathways and experimental workflows to support future research endeavors.

Chemical Properties and Synthesis

This compound is a piperidine derivative with the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.7 g/mol .[3] The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for biological assays.[2]

Table 1: Physicochemical Properties of Methyl 3-(piperidin-4-yl)propanoate

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | [4] |

| Molecular Weight | 171.24 g/mol | [4] |

| XlogP (predicted) | 0.7 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

Note: Data is for the free base form.

The synthesis of this compound can be achieved through several established synthetic routes. A common approach involves the Michael addition of a piperidine derivative to an acrylate, followed by esterification and salt formation.

A plausible synthetic workflow is outlined below:

Caption: A potential synthetic route to this compound.

Potential Roles in Neuroscience Research

The piperidine nucleus is a key pharmacophore in many centrally acting drugs, suggesting that this compound could have significant applications in neuroscience research.[5] Based on the activities of structurally similar compounds, its primary role is hypothesized to be within the cholinergic system.

Cholinergic System Modulation

The cholinergic system is crucial for cognitive functions such as learning and memory, and its dysfunction is a hallmark of neurodegenerative diseases like Alzheimer's disease.[6] Piperidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][8] By inhibiting AChE, these compounds increase the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Additionally, many piperidine-based compounds interact with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors that mediate diverse physiological functions in the central nervous system.[2][9]

Hypothesized Mechanism of Action: